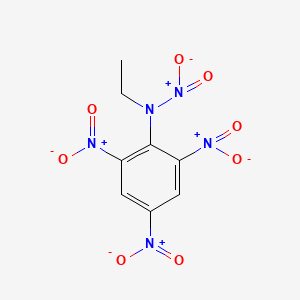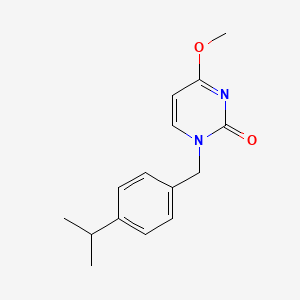
N-Ethyl-N,2,4,6-tetranitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound with the molecular formula C8H7N5O8. It is known for its high density and stability, making it a significant compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide can be synthesized through the nitration of N-ethyl-N-phenylhydroxylamine. The reaction involves the use of concentrated nitric acid and sulfuric acid under controlled conditions . The process requires careful temperature regulation to avoid decomposition of the product.
Industrial Production Methods
Industrial production of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various nitro and amine derivatives, which have applications in different fields .
Scientific Research Applications
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its high energy content
Mechanism of Action
The mechanism of action of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets through electron transfer and bond formation. The compound’s nitro groups play a crucial role in its reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetryl (2,4,6-trinitrophenylmethylnitramine): Similar in structure but differs in the alkyl group attached to the nitrogen atom.
N-ethyl-N-(2,4,6-trinitrophenyl)hydroxylamine: Another related compound with different functional groups.
Uniqueness
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to its specific combination of nitro groups and ethyl substitution, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
6052-13-7 |
|---|---|
Molecular Formula |
C8H7N5O8 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C8H7N5O8/c1-2-9(13(20)21)8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4H,2H2,1H3 |
InChI Key |
AWOPOGMEMRZDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)





![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)






